(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
This compound is a trityl-protected cyclopenta[d][1,3]dioxol derivative, characterized by a rigid bicyclic framework with a trityloxy (triphenylmethoxy) substituent. The stereochemistry at positions 3a, 4, and 6a (R-configuration at C4) is critical for its reactivity and interactions in synthetic or biological systems. Key physicochemical properties include:
- Molecular Formula: C₈H₁₂O₃ (core structure, excluding trityl group contribution)
- Molecular Weight: 156.18 g/mol (core structure) .
- Functional Groups: Cyclic ketal (1,3-dioxolane), hydroxyl, and trityl-protected alcohol.
The trityl group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic procedures.
Properties
IUPAC Name |
(3aS,4R,6aS)-2,2-dimethyl-4-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-26(2)31-24-18-19-27(29,25(24)32-26)20-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24-25,29H,20H2,1-2H3/t24-,25-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFZALOTUAUOH-OHSXHVKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@]([C@H]2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclopenta[d][1,3]dioxol derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Differences: The trityl group in the target compound introduces significant steric bulk compared to the ketone in CAS 115509-13-2 or the amino group in CAS 155899-66-3. This bulk impacts solubility (lipophilicity) and reactivity in nucleophilic substitutions . The amino-substituted analog (CAS 155899-66-4) exhibits higher polarity due to the NH group, enhancing aqueous solubility relative to the trityl-protected compound .
Bioactivity and Target Interactions: Studies on cyclopenta[d][1,3]dioxol derivatives suggest that bioactivity profiles correlate strongly with substituents. For example, the ketone derivative (CAS 115509-13-2) shows affinity for enzymes like hydrolases, while amino derivatives interact with amine oxidases . The trityl group in the target compound may reduce direct bioactivity due to steric hindrance but enhances stability for use as a synthetic intermediate .
Computational Similarity Metrics :
- Tanimoto and Dice similarity indices (using MACCS or Morgan fingerprints) reveal moderate similarity (~0.4–0.6) between the target compound and its analogs, reflecting shared cyclic ketal motifs but divergent substituents .
Research Implications
- Synthetic Utility : The trityl group’s stability under acidic conditions makes the compound superior for multi-step syntheses compared to less protected analogs like CAS 115509-13-2 .
- Biological Relevance: While less bioactive than amino- or glycoside-containing derivatives (e.g., 8-O-Acetylshanzhiside), its stereochemistry may enable chiral recognition in enzyme-binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
